5-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
The compound "5-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide" is an organic molecule that has garnered interest in scientific circles for its potential applications in various fields, including chemistry, biology, and medicine. This compound is noted for its complex structure, featuring a chlorinated thiophene ring, a pyrrolidine moiety, and a tetrazole group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions. One approach starts with the functionalization of thiophene-2-carboxylic acid, followed by the introduction of the chlorinated phenyl group. The pyrrolidine moiety can be introduced via a nucleophilic substitution reaction. The tetrazole ring formation generally involves cycloaddition reactions using azides and nitriles under controlled conditions.
Industrial Production Methods:
Industrial production of this compound would likely rely on batch or continuous flow synthesis techniques, ensuring high purity and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine and thiophene moieties.
Reduction: : Selective reduction can be achieved, especially for the tetrazole group under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, given the presence of halogens and aromatic rings.
Common Reagents and Conditions:
Oxidation: : Agents like hydrogen peroxide or potassium permanganate.
Reduction: : Hydride sources such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Reagents include alkyl halides, acyl chlorides, and various bases.
Major Products:
The products formed depend on the reaction pathway and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution can introduce a variety of functional groups at different positions on the molecule.
Scientific Research Applications
Chemistry:
In chemistry, this compound serves as a precursor or an intermediate in the synthesis of more complex molecules. Its reactive sites make it a versatile building block in organic synthesis.
Biology and Medicine:
In biological research, its structural similarity to certain bioactive molecules allows it to be used in the study of enzyme inhibitors or receptor modulators. In medicine, it shows potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry:
Industrially, it could be used in the development of new materials, pharmaceuticals, or agrochemicals, benefiting from its diverse reactivity and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, which can modulate biological pathways. The tetrazole group, for instance, is known to mimic carboxylate groups in biological systems, enhancing its binding affinity to certain proteins.
Comparison with Similar Compounds
5-chloro-N-(4-(5-(methyl-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide: : Lacks the pyrrolidine ring.
5-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide: : Similar structure but with a furan ring instead of a thiophene ring.
Each similar compound offers slight variations in reactivity and applications, providing a broad spectrum of utility in various scientific fields.
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Properties
IUPAC Name |
5-chloro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2S/c18-14-8-7-13(27-14)16(25)19-11-3-5-12(6-4-11)24-21-15(20-22-24)17(26)23-9-1-2-10-23/h3-8H,1-2,9-10H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHULASYQPELCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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